An In-depth Technical Guide to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
An In-depth Technical Guide to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
CAS Number: 27913-86-6
This technical guide provides a comprehensive overview of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile aromatic aldehyde derivative. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.
Physicochemical Properties
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is an amine-substituted benzaldehyde derivative.[1] Its structure is characterized by a benzaldehyde group attached to a nitrogen atom which is further substituted with two hydroxyethyl groups.[1] This unique structure, particularly the presence of hydroxyl groups, enhances its solubility in aqueous solutions and its reactivity, making it a valuable intermediate in various chemical syntheses.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 27913-86-6 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 209.24 g/mol | [1][2][3] |
| IUPAC Name | 4-[bis(2-hydroxyethyl)amino]benzaldehyde | [3] |
| Appearance | Yellow-orange solid | [2] |
| Melting Point | 54-62 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| SMILES | OCCN(CCO)c1ccc(C=O)cc1 | |
| InChI Key | YSDDPNWGLSGZRC-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is primarily achieved through nucleophilic aromatic substitution.[1] This reaction typically follows an addition-elimination pathway where a nucleophile attacks the electrophilic aromatic carbon, forming a transient Meisenheimer complex before eliminating a leaving group to restore aromaticity.[1]
Common synthetic strategies include:
-
Direct Alkylation: This involves the alkylation of an appropriate amine with 4-formylphenol under basic conditions.[1]
-
Reaction with Halogenated Precursors: A prevalent method involves the reaction of diethanolamine with a halogen-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, often in the presence of a solvent.[4]
The general workflow for synthesis starting from a halogenated benzaldehyde is depicted below.
Chemical Reactivity and Key Reactions
The chemical utility of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde stems from its three reactive functional groups: the aldehyde, the tertiary amine, and the two primary hydroxyl groups.
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines).[1] This reaction is fundamental in organic synthesis and medicinal chemistry, where Schiff bases can be important intermediates or possess biological activity themselves.[1]
-
Nucleophilic Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, allowing for further chemical modifications and the attachment of other molecular moieties.[1]
-
Ligand Formation: The combination of the amine and hydroxyl groups allows the molecule to act as a chelating ligand for various metal ions, making it useful in coordination chemistry and catalysis.[1][2]
Experimental Protocols
Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis from 4-fluorobenzaldehyde and diethanolamine.
Materials:
-
4-Fluorobenzaldehyde
-
Diethanolamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), diethanolamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent (mass ratio of solvent to 4-fluorobenzaldehyde is approximately 5:1).[4]
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in dichloromethane, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate.[1]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde as a yellow-orange solid.[2]
Applications in Research and Development
This compound is a versatile building block with applications spanning multiple scientific disciplines.[2]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological and cardiovascular conditions.[2] Preliminary studies also suggest it may have antimicrobial properties, making it a candidate for developing new antimicrobial agents.[1]
-
Bioconjugation: The molecule is used in bioconjugation to link biomolecules, which is crucial for creating targeted drug delivery systems.[2]
-
Dyes and Pigments: Its chromophoric structure makes it a suitable precursor for the development of various dyes and pigments.[2]
-
Fluorescent Probes: It can be chemically modified to create fluorescent probes for use in biological imaging and diagnostics to visualize cellular processes.[2]
-
Polymer Chemistry: It acts as a monomer or functional building block in the production of specialized polymers for coatings, adhesives, and other advanced materials.[2]
-
Analytical Chemistry: The compound is employed in certain analytical methods for the detection and quantification of other substances.[2]
Biological Activity
While extensive biological data is not publicly available, preliminary studies and structural analysis suggest potential bioactivity. The presence of the hydroxyethyl groups may enhance solubility and influence cellular uptake, potentially impacting various biological pathways.[1] Interaction studies suggest it may bind to specific enzymes or receptors, which is a key area of investigation for its therapeutic potential.[1]
Safety and Handling
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is classified as hazardous. It is harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[3][5] Proper safety precautions must be observed during handling.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only with adequate ventilation. Handle in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5] For operations that may generate dust, use an N95-type dust mask.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
This guide is intended for informational purposes by technically qualified individuals. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.[5][6]
References
- 1. Buy 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | 27913-86-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.fr [fishersci.fr]
